molecular formula C18H22N4O B2890461 1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole CAS No. 2411221-58-2

1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole

Cat. No. B2890461
M. Wt: 310.401
InChI Key: NNKODYNOEBLUGK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its ability to selectively target cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies.

Mechanism Of Action

The mechanism of action of 1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole involves the activation of caspases, which are enzymes that play a key role in the process of apoptosis. This compound selectively targets cancer cells by binding to specific receptors on the surface of these cells, leading to the activation of caspases and ultimately, cell death.

Biochemical And Physiological Effects

Studies have shown that 1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole in lab experiments is its ability to selectively target cancer cells, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several areas of research that could benefit from further investigation into the properties of 1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole. One potential direction for future research is the development of new cancer therapies based on this compound. Another area of interest is the potential applications of this compound in other areas of biomedical research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes.

Synthesis Methods

The synthesis of 1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole involves several steps, starting with the reaction of 2-methoxyindole with 2-bromo-1,1-dimethylethyl acetate to form a key intermediate. This intermediate is then reacted with 1-(1-methylpyrazol-4-yl)methanamine to form the final product. The synthesis process has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole has been extensively studied for its potential applications in cancer research. It has been shown to selectively target cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. In addition to its anti-cancer properties, this compound has also been studied for its potential applications in other areas of biomedical research, such as neurodegenerative diseases and infectious diseases.

properties

IUPAC Name

1,2-dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-13-6-15-7-17(4-5-18(15)21(13)3)23-12-16-11-22(16)10-14-8-19-20(2)9-14/h4-9,16H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKODYNOEBLUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)OCC3CN3CC4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole

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